6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid
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Overview
Description
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid is a complex organic compound characterized by its azo group (-N=N-) linking a naphthalene ring to a phenyl ring. This compound is known for its vibrant color properties, making it a significant component in dye and pigment industries. Its molecular structure includes multiple sulfonic acid groups, enhancing its solubility in water and other polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of naphthalene to introduce sulfonic acid groups. Subsequently, aniline derivatives undergo diazotization using sodium nitrite and hydrochloric acid under cold conditions to form diazonium salts. These salts then react with the sulfonated naphthalene under alkaline conditions to form the azo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, or further sulfonated derivatives.
Scientific Research Applications
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid finds applications in various fields:
Chemistry: Used as a dye and pigment due to its vibrant color properties.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of colored textiles, inks, and plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reduction to form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- **4-[(Sulfomethyl)amino]phenyl]diazenyl]naphthalene-1-sulfonic acid
- **4-[(Sulfomethyl)amino]phenyl]diazenyl]naphthalene-2,7-disulfonic acid
- **4-[(Sulfomethyl)amino]phenyl]diazenyl]naphthalene-1,5-disulfonic acid
Uniqueness
6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern and the presence of multiple sulfonic acid groups, which enhance its solubility and reactivity compared to similar compounds .
Properties
CAS No. |
61093-41-2 |
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Molecular Formula |
C17H15N3O9S3 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
6-[[4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C17H15N3O9S3/c21-30(22,23)10-18-12-1-3-13(4-2-12)19-20-14-5-6-16-11(7-14)8-15(31(24,25)26)9-17(16)32(27,28)29/h1-9,18H,10H2,(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChI Key |
UBFOMMLDANAJMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)O)N=NC2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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